N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine
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Overview
Description
N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C8H9Cl2N3. It is characterized by the presence of a cyclopropane ring attached to a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of 2,4-dichloropyrimidine with cyclopropanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate and solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amines.
Coupling Reactions: Biaryl or vinyl derivatives.
Scientific Research Applications
N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the cyclopropane ring and the dichloropyrimidine moiety allows for specific binding interactions, which can modulate the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
(2,4-Dichloropyrimidin-5-yl)methanol: A related compound with a hydroxyl group instead of the cyclopropanamine moiety.
2,4-Dichloro-5-methylpyrimidine: A similar compound with a methyl group at the 5 position instead of the cyclopropanamine moiety
Uniqueness
N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness allows for distinct binding interactions with molecular targets, making it valuable in the design of selective inhibitors or activators in medicinal chemistry .
Properties
IUPAC Name |
N-[(2,4-dichloropyrimidin-5-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-5(3-11-6-1-2-6)4-12-8(10)13-7/h4,6,11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWOEBYMNQBTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693760 |
Source
|
Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-21-1 |
Source
|
Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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